Functional Differentiation: I-CBP112 Stimulates Nucleosome Acetylation up to 3-Fold, Unlike SGC-CBP30
I-CBP112 exhibits a unique functional property not shared by the structurally distinct CBP/p300 bromodomain inhibitor SGC-CBP30: it stimulates p300/CBP-mediated nucleosome acetylation by up to 3-fold, while SGC-CBP30 shows no such activation [1]. This effect is substrate-dependent, occurring only with intact nucleosomes and not with isolated histone H3 substrates, suggesting an allosteric mechanism mediated through bromodomain engagement [1]. The activation is specifically abrogated by co-treatment with SGC-CBP30, confirming that the effect is bromodomain-mediated [2].
| Evidence Dimension | Fold stimulation of nucleosome acetylation |
|---|---|
| Target Compound Data | Up to 3-fold stimulation of p300/CBP-mediated nucleosome acetylation |
| Comparator Or Baseline | SGC-CBP30: No stimulation of nucleosome acetylation |
| Quantified Difference | ≥3-fold functional gain absent in comparator |
| Conditions | Recombinant p300 HAT assay with reconstituted nucleosome substrate; validated by mass spectrometry and Western blot for H3K18 acetylation |
Why This Matters
Researchers requiring functional interrogation of bromodomain-mediated allosteric regulation of HAT activity must select I-CBP112 over SGC-CBP30, as the latter lacks this capacity and would yield false-negative results in acetylation stimulation assays.
- [1] Zucconi BE, Luef B, Xu W, et al. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry. 2016 Jul 12;55(27):3727-3734. doi: 10.1021/acs.biochem.6b00480. PMID: 27332697. View Source
- [2] Zucconi BE, et al. I-CBP112 likely allosterically activates p300/CBP through bromodomain interactions; effect neutralized by CBP30. Biochemistry. 2016;55(27):3727-3734. View Source
